
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
BenchChem offers high-quality (E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3,4,5-trimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research has shown that compounds with methoxybenzylidene and hydrazinyl structural features exhibit significant anti-inflammatory and analgesic activities. These properties were observed in a study where novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized. The compounds demonstrated high inhibitory activity on COX-2 selectivity, suggesting potential as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific structural motifs related to benzamide have been a focal point of research. For example, studies have been conducted on the synthesis of new pyrimidine and fused pyrimidine derivatives, demonstrating the versatility of these structures in creating a variety of chemical entities for further investigation (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Antibacterial and Antimicrobial Activities
Compounds bearing structural similarities to the specified chemical have been explored for their antibacterial and antimicrobial properties. A study on the synthesis, antibacterial, and molecular docking study of novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives found significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in addressing microbial resistance (Shakir, Saoud, & Hussain, 2020).
Antitumor Activity
The antitumor activities of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones were investigated, indicating that these compounds might act through a combination of mechanisms against cancer cells. This research suggests the potential of structurally related compounds in cancer therapy (Andreani, Burnelli, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Varoli, & Kunkel, 2006).
Antioxidant Properties
Another study focused on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, investigating their antioxidant activity. This work highlights the importance of structural features in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases (Kareem, Nordin, Heidelberg, Abdul-Aziz, & Ariffin, 2016).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antituberculosis activity . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in tuberculosis.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological processes . The interaction often involves binding to the target, which can inhibit or modulate its function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been studied for their adme properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level, often leading to the inhibition of growth of the target organisms .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-8-6-5-7-13(15)11-22-23-18(24)12-21-20(25)14-9-16(27-2)19(29-4)17(10-14)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJZHCILWADLK-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)
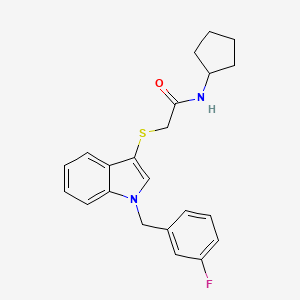
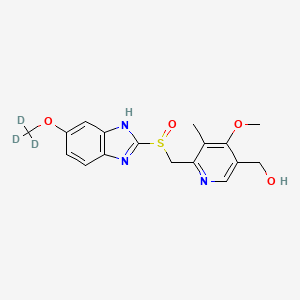
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

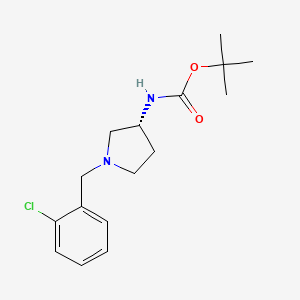
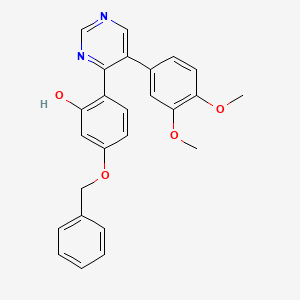
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

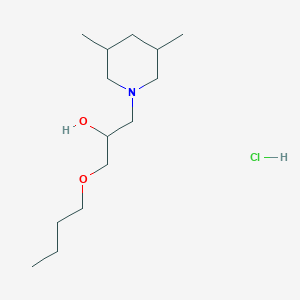
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)
![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)

